The synthesis of Cgp 36742 typically involves the reaction of n-butylphosphinic acid with 3-aminopropylamine. This reaction is conducted under controlled conditions within an inert atmosphere to prevent oxidation. The synthesis can be summarized as follows:
In industrial settings, production methods are scaled up using continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Cgp 36742 features a unique molecular structure characterized by a phosphinic acid group that plays a crucial role in its biological activity. The compound's structure includes:
Structural analyses using techniques such as cryo-electron microscopy have shown that Cgp 36742 adopts an elongated conformation when binding to GABA B receptors, facilitating key interactions with amino acids within the receptor binding pocket .
Cgp 36742 participates in several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures to minimize side reactions .
The mechanism of action for Cgp 36742 involves its antagonistic effects on GABA B receptors. By blocking these receptors, Cgp 36742 inhibits the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased release of excitatory neurotransmitters like glutamate and aspartate. This modulation can enhance cognitive functions such as memory and learning . The compound's selectivity for GABA B receptors over other receptor types further underscores its potential therapeutic utility .
Cgp 36742 exhibits several notable physical and chemical properties:
These properties make Cgp 36742 suitable for various applications in both research and industrial settings .
Cgp 36742 has diverse applications across several fields:
CGP 36742 (SGS-742) is a potent and selective phosphinic acid-derived antagonist of GABAB receptors, with a well-characterized binding profile. Its primary mechanism involves competitive inhibition at the GABA-binding site of GABAB receptors, exhibiting an IC50 value of 32–36 μM in recombinant receptor assays [1] [6]. Selectivity studies confirm negligible activity at GABAA (IC50 = 508 μM) and GABAC receptors (IC50 = 62 μM), underscoring its specificity for GABAB subtypes [1]. Binding kinetics reveal rapid association with GABAB heterodimers (GABAB1/GABAB2), where it preferentially targets the Venus flytrap domain of the GABAB1 subunit to impede G-protein activation [3] [8]. This selectivity profile positions CGP 36742 as a critical tool for dissecting GABAB-mediated neurotransmission.
Table 1: Receptor Selectivity Profile of CGP 36742
Receptor Type | IC50 (μM) | Experimental System |
---|---|---|
GABAB | 32–36 | Recombinant human GABAB1b/2 in oocytes |
GABAA | 508 | Recombinant α1β2γ2L in oocytes |
GABAC (ρ-1) | 62 | Recombinant human ρ-1 in oocytes |
CGP 36742 exhibits differential activity at presynaptic and postsynaptic GABAB receptors, influencing GABA release and neuronal excitability. Presynaptically, it blocks autoreceptors, enhancing GABA release in the hippocampus and cortex [2] [7]. This disinhibition elevates synaptic GABA concentrations, indirectly amplifying inhibitory tone. Postsynaptically, CGP 36742 antagonizes GABAB-mediated activation of inwardly rectifying K⁺ channels (GIRKs), reducing slow inhibitory postsynaptic potentials (IPSPs) in CA1 pyramidal neurons [1]. Notably, in the thalamus, this blockade increases extracellular glutamate (+149%) and glycine, likely via disinhibition of glutamatergic projections [5] [7]. Such region-specific actions underpin its procognitive effects, as evidenced by augmented long-term potentiation (LTP) in hippocampal circuits [2].
A pivotal feature of CGP 36742 is its oral bioavailability and efficient blood-brain barrier (BBB) penetration. Microdialysis tandem mass spectrometry studies in rats demonstrate dose-dependent brain distribution, with peak cortical concentrations (~10 μM) occurring 1–2 hours post-oral administration (500–1000 mg/kg) [3] [6]. Intravenous delivery (100 mg/kg) achieves even faster exposure, detectable in frontal cortex dialysates within 30 minutes. The compound’s low molecular weight (179.2 g/mol) and moderate lipophilicity facilitate passive diffusion across the BBB, while its phosphinic acid moiety may engage active transport mechanisms [3]. Pharmacokinetic analyses reveal biphasic elimination, with complete clearance from brain tissue by 3 hours post-injection, supporting twice-daily dosing regimens in behavioral studies [3] [4].
Table 2: Brain Penetration Kinetics of CGP 36742 in Rats
Administration Route | Dose (mg/kg) | Time to Peak (h) | Peak Brain Concentration |
---|---|---|---|
Intravenous (IV) | 100 | 0.5–1 | 10 μM (Frontal cortex) |
Oral (PO) | 500 | 1.5–2 | 8–10 μM (Frontal cortex) |
Oral (PO) | 1000 | 2 | 15–18 μM (Third ventricle) |
CGP 36742 orchestrates complex crosstalk between GABAergic, glutamatergic, and monoaminergic systems. By blocking GABAB heteroreceptors on glutamatergic terminals, it potentiates NMDA receptor-mediated currents and enhances glutamate release in the thalamus and hippocampus [5] [7]. This glutamate surge facilitates NMDA-dependent synaptic plasticity, a mechanism critical for its antidepressant and cognitive-enhancing effects [7] [10]. Concurrently, CGP 36742 amplifies noradrenaline release in cortical slices by attenuating GABAB-mediated inhibition of adenylyl cyclase [1] [4]. In depression models, it normalizes stress-induced deficits in hippocampal somatostatin—a neuropeptide that co-localizes with GABA and modulates NMDA receptors—increasing extracellular somatostatin by 149% in vivo [7]. These multisystem interactions underpin its efficacy in chronic mild stress and olfactory bulbectomy models of depression [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7